
Ethyl 4-pyridylacetate
Overview
Description
Ethyl 4-pyridylacetate (CAS: 54401-85-3) is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with an ethyl acetate group, as shown in its canonical SMILES: O=C(OCC)CC=1C=CN=CC1 . This compound is widely used in organic synthesis, particularly in condensation reactions with aldehydes to form heterocyclic compounds , and as a precursor in the preparation of pharmaceutical intermediates .
Key physical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pyridylacetate can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of an acid catalyst . Another method involves the reaction of 4-methylpyridine with carbon dioxide and ethanol under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale esterification reactors where 4-pyridyl acetic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-pyridyl acetic acid.
Reduction: 4-pyridyl ethanol.
Substitution: Various substituted pyridyl acetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-pyridylacetate has been investigated for its potential biological activities, particularly in the development of antiviral and antimicrobial agents.
- Antiviral Activity : A study assessed derivatives of ethyl pyridylacetate for their efficacy against HIV-1. Although none exhibited selective anti-HIV-1 activity, they were evaluated for cytotoxicity against MT-4 cells, providing insights into their safety profiles .
Compound | Activity | Cytotoxicity (CC₅₀) |
---|---|---|
This compound derivative | Non-cytotoxic | >100 µM |
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
- Synthesis of Heterocycles : Researchers have utilized this compound in reactions with various aromatic carbonyl compounds to produce substituted pyridine derivatives .
Reaction Type | Reactants | Product | Yield |
---|---|---|---|
Condensation | This compound + Aromatic Carbonyl | Pyridine Derivative | Variable |
Material Science
The compound is also explored for its properties in material science applications, particularly due to its ability to permeate biological membranes.
- Skin Permeation : this compound is identified as a BBB (Blood-Brain Barrier) permeant, making it a candidate for drug delivery systems targeting the central nervous system .
Case Study 1: Synthesis of Antiviral Agents
A study synthesized a series of ethyl pyridylacetate derivatives and evaluated their antiviral activities against HIV-1. The derivatives were tested using cell-based assays, revealing varying degrees of cytotoxicity and antiviral potential .
Case Study 2: Organic Synthesis Applications
In another research effort, this compound was reacted with different electrophiles to create a library of compounds that demonstrated significant biological activities. The synthetic routes were optimized to enhance yields and selectivity .
Mechanism of Action
The mechanism of action of ethyl 4-pyridylacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Reactivity in Oxidation Reactions
Ethyl 4-pyridylacetate exhibits distinct reactivity compared to its positional isomers, such as ethyl 2-pyridylacetate and ethyl 3-pyridylacetate , when treated with hypervalent iodine reagents (e.g., iodonium salts la–c):
- Ethyl 3-pyridylacetate: No oxidation observed under similar conditions .
- Ethyl 2-pyridylacetate (6) : Readily oxidized by all three iodonium salts (la–c), yielding α-tosyloxylated or n-alketone products depending on the reagent .
- This compound (7) : Only reacts with iodonium salt la , producing oxidation products in very low yields (~trace amounts). This suggests that the 4-substituent sterically hinders the formation of pyridinium intermediates critical for oxidation via pathway (ii) .
Table 1: Oxidation Reactivity of Pyridylacetate Esters
Compound | Reagent la | Reagent lb | Reagent lc |
---|---|---|---|
Ethyl 2-pyridylacetate | High yield | High yield | High yield |
Ethyl 3-pyridylacetate | No reaction | No reaction | No reaction |
This compound | Low yield | No reaction | No reaction |
Condensation Reactions with Aldehydes
This compound participates in Knoevenagel-like condensations with aromatic aldehydes to form heterocycles. Its performance varies significantly compared to other esters:
- With 5-nitrofuran-2-carboxaldehyde : Forms compound 18 in 49% yield .
- With 5-nitrothiophene-2-carboxaldehyde : Generates compound 17 in 81% yield .
- With 3-hydroxypicolinaldehyde: Produces a fused pyranopyridinone derivative (18) in 7.9% yield after recrystallization .
Hydrogenation and Functionalization
This compound undergoes catalytic hydrogenation to yield ethyl 4-piperidinylacetate (a saturated heterocycle) using platinum oxide under 40 psi H₂. This transformation is critical for synthesizing bioactive molecules, such as antiviral agents .
Biological Activity
Introduction
Ethyl 4-pyridylacetate (CAS No. 54401-85-3) is an organic compound belonging to the family of pyridine derivatives. Its structure features a pyridine ring substituted at the 4-position with an ethyl acetate group, which imparts unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, medicinal applications, and relevant case studies.
This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic nature. The compound can be synthesized through various methods, typically involving the reaction of ethyl chloroacetate with pyridine in the presence of a base such as sodium carbonate or potassium hydroxide.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₁O₂ |
Molecular Weight | 165.19 g/mol |
Appearance | Colorless to pale yellow liquid |
Solubility | Soluble in ethanol, ether; limited in water |
Log P (octanol-water) | 1.52 |
Research indicates that this compound interacts with various biological targets, potentially influencing enzyme activity and receptor binding. For instance, studies have shown that it can act as a substrate for certain enzymes and may inhibit specific pathways relevant to disease processes .
Medicinal Applications
This compound serves as a versatile building block in medicinal chemistry, leading to the synthesis of various heterocyclic compounds with potential therapeutic applications. Notable activities include:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Some derivatives exhibit antiviral effects, particularly against HIV-1, making them candidates for further development in antiviral therapies .
- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines, indicating potential anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of several pyridine derivatives, including this compound. Results showed that it effectively inhibited the growth of various bacterial strains, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Testing : In vitro tests were conducted on cancer cell lines treated with this compound derivatives. The findings revealed dose-dependent cytotoxic effects, suggesting that these compounds could be developed into anticancer drugs .
- Enantioselective Functionalization : Research focused on the enantioselective functionalization of pyridine derivatives demonstrated that this compound could be modified to enhance its biological activity while maintaining high selectivity and yield .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-pyridin-4-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLWHOILVHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202797 | |
Record name | Ethyl pyridine-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54401-85-3 | |
Record name | Ethyl 4-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54401-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pyridine-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054401853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl pyridine-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyridine-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-pyridylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK5D2L7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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